2,4'-Dihydroxybiphenyl

Vue d'ensemble

Description

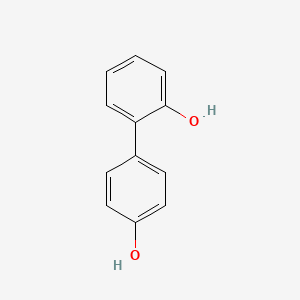

2,4’-Dihydroxybiphenyl is an organic compound that belongs to the class of biphenyl derivatives. It consists of two benzene rings connected by a single bond, with hydroxyl groups attached to the second and fourth positions of the biphenyl structure. This compound is known for its significant role in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4’-Dihydroxybiphenyl can be synthesized through several organic reactions. One common method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl using hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This process minimizes the formation of byproducts and allows for easy purification of the intended product.

Industrial Production Methods: In industrial settings, the production of 2,4’-Dihydroxybiphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4’-Dihydroxybiphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2,4'-Dihydroxybiphenyl serves as an important intermediate in the synthesis of complex organic molecules, particularly polyether liquid crystals. Its unique molecular structure allows it to participate in various chemical reactions that lead to the formation of advanced materials used in electronic displays and other applications.

Biological Research

Enzyme Interaction and Biodegradation

The compound primarily targets extradiol dioxygenases, enzymes crucial for the metabolism of aromatic compounds. 2,4'-DHB acts as a substrate for these enzymes, facilitating the degradation of biphenyls into less toxic metabolites. This property is particularly valuable in bioremediation efforts aimed at degrading environmental pollutants.

Potential Therapeutic Applications

Research is ongoing to explore the therapeutic potential of 2,4'-DHB. Studies indicate that it may exhibit antimicrobial and antioxidant properties. These biological activities suggest its potential use in developing new pharmaceuticals and therapeutic agents .

Industrial Applications

Antioxidant Agent

In industrial settings, this compound functions as an antioxidant in rubber and latex products. Its ability to prevent oxidative degradation makes it essential for producing durable materials used in various applications, including food packaging and medical devices .

Case Studies

Biochemical Pathways and Toxicology

A study examining the metabolic pathways of biphenyl derivatives highlighted the role of 2,4'-DHB in generating hydroxylated metabolites. The research indicated that exposure to biphenyl and its derivatives could lead to significant biological effects, including potential carcinogenicity . In vitro studies demonstrated that 2,4'-DHB could induce the expression of enzymes responsible for its own metabolism, enhancing its degradation and reducing toxicity.

Environmental Impact

Research has shown that 2,4'-DHB is involved in the biodegradation processes of aromatic compounds in contaminated environments. Its interaction with specific enzymes aids in breaking down harmful pollutants into less toxic substances, thereby contributing to environmental cleanup efforts .

Summary Table: Applications of this compound

| Field | Application | Description |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in creating polyether liquid crystals and complex organic molecules |

| Biology | Enzyme substrate for biodegradation | Facilitates the metabolism of aromatic compounds via extradiol dioxygenases |

| Medicine | Potential therapeutic agent | Exhibits antimicrobial and antioxidant properties; ongoing drug development |

| Industry | Antioxidant agent | Prevents oxidative degradation in rubber and latex products |

| Environmental | Bioremediation | Aids in degrading environmental pollutants through enzyme interactions |

Mécanisme D'action

The mechanism of action of 2,4’-Dihydroxybiphenyl involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can influence biological processes and contribute to its antimicrobial and antioxidant effects.

Comparaison Avec Des Composés Similaires

2,4’-Dihydroxybiphenyl can be compared with other similar compounds, such as:

2,2’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the second carbon of each benzene ring.

4,4’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the fourth carbon of each benzene ring.

2-Phenylhydroquinone: Another biphenyl derivative with hydroxyl groups in different positions.

Uniqueness: The unique positioning of the hydroxyl groups in 2,4’-Dihydroxybiphenyl imparts distinct chemical properties and reactivity compared to its isomers and other biphenyl derivatives. This makes it particularly valuable in specific applications, such as the synthesis of polyether liquid crystals and its use as an antioxidant agent.

Activité Biologique

2,4'-Dihydroxybiphenyl (C12H10O2) is a biphenyl derivative that has garnered attention due to its biological activities, particularly in the context of environmental toxicity and potential therapeutic applications. This article explores the compound's biological activity, including its metabolic pathways, toxicological effects, and potential therapeutic uses, supported by relevant case studies and research findings.

Molecular Structure:

- Chemical Formula: C12H10O2

- Molecular Weight: 198.21 g/mol

- CAS Number: 1806-29-7

The structure of this compound features two hydroxyl groups located at the 2 and 4 positions of the biphenyl framework, which significantly influences its reactivity and biological interactions.

Metabolic Pathways

Research indicates that this compound can be metabolized by specific bacterial enzymes. For instance, biphenyl dioxygenase (Bph Dox) from Pseudomonas pseudoalcaligenes has been shown to catalyze the dioxygenation of biphenyl compounds, including derivatives like this compound. This enzyme's activity is crucial for the biodegradation of polychlorinated biphenyls (PCBs), highlighting its role in environmental bioremediation efforts .

Toxicological Effects

This compound has been implicated in various toxicological studies:

- Estrogenic Activity: Studies have reported that hydroxylated biphenyls exhibit estrogenic properties. Specifically, metabolites such as 4,4'-dihydroxybiphenyl have shown significant estrogenic activity in cell-based assays .

- Neurotoxicity: Exposure to biphenyl compounds has been associated with neurotoxic effects. Clinical studies involving individuals exposed to biphenyl revealed alterations in nerve conduction velocities and other neurological impairments .

- Carcinogenic Potential: Long-term exposure to biphenyls, including their hydroxylated forms, has raised concerns regarding carcinogenicity. Animal studies have demonstrated dose-dependent increases in urinary bladder lesions and renal pathologies among rodents exposed to biphenyl in their diet over extended periods .

Case Studies and Research Findings

- Biodegradation Studies:

- Toxicity Assessments:

- Mutagenicity Tests:

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPNNNTBHXSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209991 | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-62-1 | |

| Record name | [1,1′-Biphenyl]-2,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Biphenyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4'-dihydroxybiphenyl formed in biological systems?

A: this compound can be formed as a metabolite of other compounds. For example, it is a metabolite of ortho-phenylphenol (OPP) in mice, rats, and humans. [] This compound is produced through the metabolic conversion of OPP, primarily via sulfation and glucuronidation pathways. []

Q2: Are there any environmental concerns regarding this compound formation?

A: Yes, this compound and similar hydroxylated polychlorinated biphenyls can be generated unintentionally during water treatment processes. [] When granular activated carbon (GAC) interacts with hypochlorite solutions commonly used for water treatment, it can facilitate the formation of these compounds from phenols like 2,4-dichlorophenol. [] This is concerning because hydroxylated polychlorinated biphenyls may pose a greater health risk compared to the initial phenols or their non-hydroxylated counterparts. []

Q3: What are the main photochemical reactions of 4-chlorophenol that lead to the formation of this compound?

A: The formation of this compound from 4-chlorophenol during photolysis depends on the supporting material and concentration. [] On cellulose and at higher concentrations, the photodegradation of 4-chlorophenol involves the formation of a carbene intermediate, 4-oxocyclohexa-2,5-dienylidene. This carbene can react with a ground-state 4-chlorophenol molecule, leading to the formation of 5-chloro-2,4'-dihydroxybiphenyl. [] Additionally, the coupling of 4-chlorophenoxyl radicals, also generated during photolysis, can contribute to the formation of this compound and other dihydroxybiphenyls. []

Q4: Can this compound be synthesized chemically?

A: Yes, this compound can be chemically synthesized. One method involves the persulfate oxidation of o-phenoxybenzoic acid. [] This reaction proceeds through the formation of carboxyl radicals, which rearrange to form o-(phenoxycarbonyl)phenoxyl radicals. These radicals then dimerize to produce this compound-3,3′-dicarboxylate (an unsymmetrical dimer). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.